(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-) is dicarboxylate anion of (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate acid. It is a cephalosporin carboxylic acid anion and a dicarboxylic acid dianion. It is a conjugate base of a (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanic acid.
Scientific Research Applications
Enzymatic Transformation and Bioconversion
- The enzymatic transformation of cephalosporin C to 7-amino-cephalosporanic acid (7-ACA) using coimmobilized enzymes, including the role of specific acylases such as 7-β-(4-carboxybutanamido)cephalosporanic acid acylase, is a significant application. This process is essential in the production of semisynthetic cephalosporins, highlighting the biocatalytic potential of this compound (Nikolov & Danielsson, 1994).
Chemical Modification and Stability
- The chemical modification and stability of cephalosporin derivatives, including their degradation patterns and interaction with various chemical agents, are important for understanding their application in pharmaceutical formulations and drug stability (Sugioka et al., 1990).
Antibacterial Activity
- Research has been conducted on the antibacterial activity of various cephalosporin derivatives, including their effectiveness against specific bacterial strains and their potential as alternatives to existing antibacterial agents (Quante & Ritzerfeld, 1979).
properties
Product Name |
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-) |
---|---|
Molecular Formula |
C16H16N2O9S-2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(5-carboxylato-5-oxopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H18N2O9S/c1-7(19)27-5-8-6-28-14-11(13(22)18(14)12(8)16(25)26)17-10(21)4-2-3-9(20)15(23)24/h11,14H,2-6H2,1H3,(H,17,21)(H,23,24)(H,25,26)/p-2/t11-,14-/m1/s1 |
InChI Key |
UKRMDFPJXIVYCZ-BXUZGUMPSA-L |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)C(=O)[O-])SC1)C(=O)[O-] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)C(=O)[O-])SC1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.